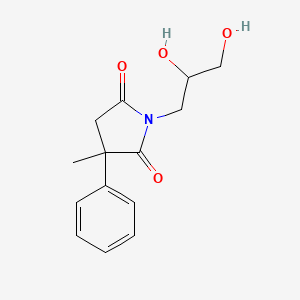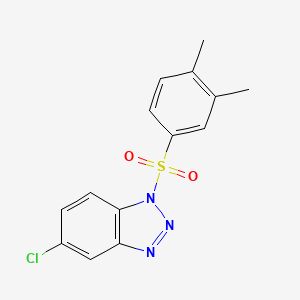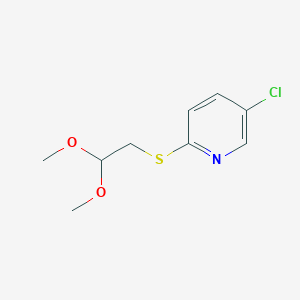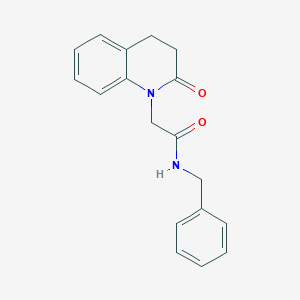![molecular formula C11H16ClNS B7579312 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, the focus of
Wirkmechanismus
The mechanism of action of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine involves its ability to bind to the serotonin transporter and inhibit the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which is associated with improved mood and reduced anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Research studies have shown that this compound has a significant impact on the levels of neurotransmitters in the brain, particularly serotonin. Additionally, it has been found to have a positive effect on mood and anxiety levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one of the limitations of using this compound is its psychoactive properties, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine. One potential direction is the development of more selective compounds that target specific serotonin receptors. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications. Its high affinity for the serotonin transporter makes it a useful tool for studying the role of serotonin in the brain. Further research is needed to explore its potential therapeutic applications and to develop more selective compounds that target specific serotonin receptors.
Synthesemethoden
The synthesis of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine involves the reaction of 3-chlorobenzyl chloride with butanethiol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure form of the compound. This synthesis method has been reported in several research studies and has been found to be effective in producing high yields of this compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine has been explored in several studies. One of the primary applications of this compound is in the field of neuroscience. Research studies have shown that this compound has a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS/c1-9(5-6-13)14-8-10-3-2-4-11(12)7-10/h2-4,7,9H,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNPQTWFIZLWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)SCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)


![1-(3,4-Dihydroxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B7579263.png)

![5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)



![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)

![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
